Product packaging for Gamma-CEHC(Cat. No.:CAS No. 178167-75-4)

Gamma-CEHC

Cat. No.: B062449
CAS No.: 178167-75-4
M. Wt: 264.32 g/mol
InChI Key: VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gamma-CEHC (2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a major water-soluble metabolite of γ-tocopherol (Gamma-Tocopherol), the predominant form of Vitamin E in many plant seeds and the American diet. This compound serves as a critical biomarker for assessing Vitamin E status and metabolism in vivo, providing researchers with a valuable tool for nutritional and pharmacokinetic studies. Its primary research value lies in its potent antioxidant and anti-inflammatory properties. Unlike its parent compound, this compound is readily excreted in urine and exhibits a specific natriuretic function, suggesting a role in sodium homeostasis. The mechanism of action involves the inhibition of cyclooxygenase (COX-2) activity and the suppression of prostaglandin E2 (PGE2) synthesis, positioning it as a molecule of significant interest for investigating inflammatory pathways, cardiovascular health, and cancer prevention models. Furthermore, studies suggest this compound may act as a signaling molecule, modulating cellular responses to oxidative stress. Its application is essential in fields such as biochemistry, nutrition, toxicology, and pharmacology for elucidating the complex biological effects of Vitamin E beyond its canonical antioxidant role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B062449 Gamma-CEHC CAS No. 178167-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276333, DTXSID10939039
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

178167-75-4, 178167-77-6
Record name 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178167-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enantioselective Total Synthesis

The first enantioselective synthesis of (S)-gamma-CEHC was achieved by Jiang et al. (2010) through a 10-step sequence starting from 2,3-dimethylhydroquinone. The critical challenge lay in establishing the C-2 stereogenic center with high enantiomeric excess. The synthesis employed a titanium tetrachloride (TiCl₄)-mediated homochiral sulfoxide-directed allylation as the pivotal stereochemical control step (Table 1).

Table 1: Key steps in the enantioselective synthesis of (S)-gamma-CEHC

StepReactionReagents/ConditionsYield (%)
1Protection of hydroquinoneAcetic anhydride, pyridine92
2Sulfoxide formation(S)-Methyl p-tolyl sulfoxide85
3TiCl₄-mediated allylationTiCl₄, CH₂Cl₂, -78°C78
4Ketal hydrolysisHCl, THF/H₂O90
5Chroman ring formationBF₃·Et₂O, reflux82
6Side chain carboxylationKMnO₄, NaOH, 0°C75

This route achieved an overall yield of 18.4%, with the allylation step demonstrating remarkable stereoselectivity (>98% ee) through chelation control between TiCl₄ and the sulfoxide group. The final carboxylation via potassium permanganate oxidation introduced the carboxyethyl moiety without epimerization.

Alternative Synthetic Approaches

While Jiang’s method remains the gold standard, recent studies have explored side-chain modifications of tocopherol precursors. For instance, enzymatic ω-oxidation followed by β-oxidation cycles simulates the endogenous metabolic pathway, though this biomimetic approach suffers from low yields (<5%) in vitro. Chemical β-oxidation analogs using ozonolysis and reductive workup have been attempted but result in complex mixtures requiring rigorous chromatography.

Isolation and Purification from Biological Matrices

Extraction from Plasma and Urine

This compound exists predominantly in conjugated forms (sulfate or glucuronide) in biological fluids, necessitating enzymatic deconjugation prior to analysis. The optimized protocol involves:

  • Methanol/Hexane Partitioning : Plasma samples treated with methanol/hexane (2:1 v/v) remove lipids and proteins, improving enzymatic efficiency.

  • Enzymatic Hydrolysis : Incubation with Helix pomatia sulfatase/glucuronidase (1.25 mg/mL, pH 5, 18–24 h) liberates free this compound.

Table 2: Recovery rates of this compound from rat plasma

MethodFree this compound (%)Conjugated this compound (%)
Direct enzymatic hydrolysis12 ± 388 ± 5
Methanol/hexane cleanup90 ± 497 ± 3

The methanol/hexane step enhances conjugated this compound recovery by 3-fold compared to direct hydrolysis, minimizing matrix interference.

Solid-Phase Extraction (SPE)

C18 SPE cartridges preconditioned with methanol and water (pH 3) effectively capture this compound from enzymatically treated samples. Elution with acetonitrile:water (70:30) yields >95% purity, as validated by HPLC-UV at λ = 292 nm.

Analytical Quantification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (4.6 × 150 mm, 5 μm) with isocratic elution (methanol:water:acetic acid, 70:29:1 v/v) resolves this compound at 7.3 min. UV detection at 292 nm provides a linear range of 0.1–50 μM (R² = 0.998), with a limit of detection (LOD) of 25 nM.

Mass Spectrometric Detection

LC-ESI-MS/MS in negative ion mode ([M-H]⁻ m/z 263.2 → 219.1) enhances specificity for complex samples. Quantification via deuterated internal standards (d₃-gamma-CEHC) achieves intra-day precision of 5.6% RSD and inter-day precision of 7.3% RSD .

Chemical Reactions Analysis

Types of Reactions: CI-959 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

1.1 Anti-Inflammatory Effects

Gamma-CEHC exhibits notable anti-inflammatory properties, which have been documented in several studies. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . This inhibition suggests that this compound could be beneficial in managing inflammatory conditions.

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It can prevent oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting endothelial cells from damage induced by high glucose levels . This property is particularly relevant in conditions such as diabetes, where oxidative stress plays a pivotal role in disease progression.

Cardiovascular Health

2.1 Vascular Protection

This compound has been demonstrated to enhance nitric oxide (NO) production in endothelial cells under hyperglycemic conditions. This effect is crucial as NO is a vasodilator that helps maintain vascular health . By preserving eNOS (endothelial nitric oxide synthase) activity, this compound contributes to improved endothelial function, which is vital for cardiovascular health.

2.2 Natriuretic Activity

Studies have highlighted the natriuretic effects of this compound, indicating its potential role in regulating blood pressure through sodium excretion enhancement . This activity could be beneficial for individuals with hypertension or related cardiovascular issues.

Cancer Research

3.1 Inhibition of Cancer Cell Growth

This compound has shown promise in cancer research, particularly regarding its ability to inhibit the growth of cancer cells. Research indicates that it modulates cellular pathways involved in cancer proliferation and apoptosis . For example, studies have reported that higher concentrations of this compound can significantly reduce the growth of specific cancer cell lines.

Clinical Implications

4.1 Dietary Supplementation

The supplementation of gamma-tocopherol has been linked to increased levels of this compound in plasma and urine, suggesting that dietary intake may enhance its bioavailability and therapeutic effects . Clinical studies have pointed out that supplementation can lead to elevated urinary excretion levels of this compound, serving as a potential biomarker for vitamin E intake .

4.2 Potential Therapeutic Uses

Given its biological activities, this compound may have therapeutic implications for various conditions:

  • Inflammatory Diseases: Its anti-inflammatory properties could be leveraged in treating diseases characterized by chronic inflammation.
  • Cardiovascular Disorders: The vascular protective effects suggest potential use in managing cardiovascular diseases.
  • Cancer Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for adjunctive cancer therapies.

Case Studies

Study Objective Findings
Wechter et al., 2021Investigate natriuretic activityDemonstrated that this compound enhances sodium excretion compared to alpha-CEHC .
Burbank et al., 2020Assess plasma levels post-supplementationFound significant increases in plasma this compound after consumption of gamma-tocopherol supplements .
Yoshikawa et al., 2016Examine effects on endothelial cells under high glucoseShowed that this compound restored NO production and reduced ROS levels .

Mechanism of Action

CI-959 exerts its effects by inhibiting receptor-mediated histamine release from human basophils and blocking the production of thromboxanes. It targets specific molecular pathways involved in cell activation and inflammation, thereby reducing allergic and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gamma-CEHC shares structural and metabolic relationships with other carboxyethyl hydroxychromans and vitamin E derivatives. Below is a detailed comparison:

This compound vs. Alpha-CEHC

  • Source : this compound derives from γT, while alpha-CEHC (2,5,7,8-tetramethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a metabolite of αT .
  • Bioactivity :
    • Anti-inflammatory Effects : this compound inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin E2 (PGE2) synthesis (IC₅₀ ≈ 30 µM in macrophages), whereas alpha-CEHC lacks significant COX-2 inhibitory activity .
    • Natriuretic Activity : this compound promotes urinary sodium excretion, a property absent in alpha-CEHC .
  • Excretion : Both are excreted as glucuronides or sulfates, but baseline serum levels differ: this compound (50–85 pmol/mL) exceeds alpha-CEHC (5–10 pmol/mL) .
  • Modulation by αT : Co-administration of αT with γT increases this compound excretion, suggesting αT enhances γT metabolism via Cyp3a induction .

This compound vs. Sulfated Long-Chain Carboxychromanols

  • Structure: Sulfated long-chain carboxychromanols (e.g., 9′S, 11′S) are intermediate β-oxidation products of tocopherols and tocotrienols, retaining longer side chains than this compound .
  • Quantification Challenges: Unlike this compound, sulfated intermediates require methanol/hexane extraction and overnight enzymatic hydrolysis (16–20 hours) for deconjugation, as plasma lipids/proteins inhibit hydrolysis efficiency .
  • Biological Significance : These intermediates are transient metabolites, whereas this compound is the stable end-product with documented physiological roles (e.g., anti-inflammatory activity) .

This compound vs. Parent Gamma-Tocopherol

  • Bioavailability : this compound is water-soluble and readily excreted, whereas γT is lipid-soluble and accumulates in membranes .
  • Antioxidant Capacity :
    • In organic solutions, this compound and γT exhibit similar radical-scavenging activities.
    • In membranes, γT is more effective due to higher lipid affinity (partition coefficient: γT = 3.14 vs. This compound = 1.83) .
  • Anti-inflammatory Mechanisms: this compound directly inhibits COX-2, while γT also suppresses inducible nitric oxide synthase (iNOS) and lipid peroxidation .

This compound vs. This compound Glucuronide

  • Metabolic Fate : Over 90% of this compound exists as conjugates (e.g., glucuronides) in circulation, requiring enzymatic hydrolysis for detection .
  • Biomarker Utility : Unconjugated this compound constitutes ~10% of total urinary metabolites but is correlated with γT intake and oxidative stress reduction .

Key Data Tables

Table 1: Plasma this compound Quantification With and Without Cleanup Procedures

Parameter Whole Plasma (No Cleanup) Methanol/Hexane-Extracted Plasma
Total this compound (nM) 20–30 100–120*
Deconjugation Efficacy 20–30% 100%

Data from Table 2 in ; cleanup procedures enhance accuracy by removing lipids/proteins that inhibit enzymatic hydrolysis.

Table 2: Comparative Bioactivities of this compound and Analogues

Compound COX-2 Inhibition (IC₅₀) Natriuretic Activity Plasma Half-Life
This compound 30 µM Yes 6–8 hours
Alpha-CEHC No effect No 4–6 hours
Gamma-Tocopherol 7.5 µM (macrophages) No 24–48 hours

Data compiled from .

Research Implications and Gaps

  • Analytical Challenges : Plasma matrix effects (e.g., lipid/protein interference) necessitate optimized extraction protocols for conjugated metabolites .
  • Therapeutic Potential: this compound’s anti-inflammatory and natriuretic properties warrant clinical trials for conditions like hypertension and metabolic syndrome .
  • Knowledge Gaps: The role of alpha-CEHC in vivo and interactions between vitamin E isoforms in modulating xenobiotic metabolism require further study .

Biological Activity

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite derived from the metabolism of gamma-tocopherol (γT), a form of vitamin E. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidative properties. Understanding the biological activity of γ-CEHC is crucial for exploring its therapeutic applications and implications in various health conditions.

Metabolic Pathway

Gamma-tocopherol undergoes extensive metabolism in the body, primarily through cytochrome P-450 mediated oxidation, leading to the formation of several metabolites, including γ-CEHC. The metabolic pathway can be summarized as follows:

  • Gamma-tocopherol → 13'-hydroxychromanol (13'-OH)
  • Further oxidation → Long-chain carboxychromanols (e.g., 13'-COOH)
  • Final metabolite → Gamma-carboxyethyl hydroxychroman (γ-CEHC)

This pathway indicates that γ-CEHC is a terminal metabolite and is predominantly excreted in urine, highlighting its role in tocopherol metabolism and potential health benefits .

Serum Levels in Different Populations

Research has shown that serum levels of γ-CEHC vary significantly between populations, particularly in individuals with chronic conditions such as kidney disease. For instance, hemodialysis patients exhibit serum γ-CEHC levels that are approximately six times higher than those in healthy subjects (P < 0.0001) due to altered metabolism and excretion processes .

Anti-inflammatory Effects

γ-CEHC exhibits notable anti-inflammatory properties, which have been demonstrated in various studies:

  • Natriuretic Activity : γ-CEHC has been shown to exert natriuretic effects by inhibiting specific potassium channels, contributing to its potential role in managing hypertension .
  • Inhibition of Inflammatory Mediators : Studies indicate that γ-CEHC can reduce levels of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, it inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Antioxidative Properties

As an antioxidant, γ-CEHC protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. This property is particularly relevant in chronic diseases where oxidative stress plays a critical role.

Case Studies on Clinical Applications

Several case studies have highlighted the potential clinical applications of γ-CEHC:

  • Kidney Disease : A study involving hemodialysis patients demonstrated that supplementation with gamma-tocopherol led to a significant reduction in C-reactive protein (CRP) levels, indicating decreased inflammation (from 4.4 to 2.1 mg/L, P < 0.02) after 14 days of treatment .
  • Prostate Cancer : In men undergoing radical prostatectomy for localized prostate cancer, supplementation with γT-rich tocopherols resulted in elevated levels of γ-CEHC in prostate tissue, suggesting a potential protective effect against cancer progression .

Research Findings Summary

The following table summarizes key research findings on the biological activity of γ-CEHC:

Activity Mechanism IC50 Values References
Inhibition of COX enzymesReduces prostaglandin synthesis~4 μM
Reduction of leukotrienesInhibits leukotriene synthesis~5-25 μM
Antioxidative activityScavenges free radicalsN/A
Natriuretic effectsInhibits K+ channelsN/A
Decreased inflammation markersReduces CRP levels in hemodialysis patientsN/A

Q & A

What methodological challenges arise in quantifying conjugated vs. free γ-CEHC in plasma, and how can they be addressed?

Basic Research Focus
Accurate quantification of γ-CEHC requires distinguishing between free (unconjugated) and conjugated (sulfated/glucuronidated) forms. Direct HPLC methods fail due to the absence of stable isotope-labeled standards for conjugated metabolites . Instead, enzymatic hydrolysis using Helix pomatia-derived sulfatase/glucuronidase (e.g., Sigma S9626) is essential to liberate free γ-CEHC from conjugates. However, without prior methanol/hexane extraction to remove proteins and lipids, conjugated γ-CEHC levels are underestimated by >3-fold due to matrix interference . Post-hydrolysis, quantification via HPLC-fluorescence (ex/em: 292/327 nm) or LC-MS with external γ-CEHC standards achieves 90% recovery .

Advanced Consideration
Discrepancies in hydrolysis efficiency between plasma and cell culture media (e.g., 30–40% vs. 70% deconjugation of sulfated metabolites like 11′S) suggest tissue-specific matrix effects. Optimizing enzyme concentration (e.g., 1.25 mg/mL S9626) and incubation time (16–20 hours) is critical for complete hydrolysis . Researchers must validate recovery rates using spiked controls and account for γ-CEHC stability during prolonged incubations (81–87% recovery after 16 hours) .

How do experimental designs for γ-CEHC analysis differ between in vivo and in vitro models?

Basic Research Focus
In vivo studies (e.g., rodent models) require plasma purification via methanol/hexane extraction before hydrolysis to avoid underestimating conjugated γ-CEHC, which constitutes 88–98% of total metabolites . In contrast, in vitro systems (e.g., A549 cell cultures) lack detectable free γ-CEHC, necessitating direct hydrolysis of conditioned media to quantify sulfated long-chain carboxyl chromanols (9′S, 11′S) .

Advanced Consideration
Tissue-specific conjugation patterns influence methodology. For example, hepatic γ-CEHC is rapidly conjugated and excreted in urine, whereas plasma retains both free and conjugated forms. Researchers must tailor hydrolysis protocols: liver homogenates require additional β-glucuronidase (e.g., G0251) for complete deconjugation, while plasma prioritizes sulfatase activity .

What are the key metabolic pathways generating γ-CEHC, and how do they impact experimental interpretation?

Basic Research Focus
γ-CEHC arises from ω-oxidation of γ-tocopherol’s phytyl tail, followed by β-oxidation shortening to a 2-(β-carboxyethyl) side chain. HepG2 cells and rodent models confirm two primary urinary metabolites: γ-CEHC (3′-carboxychroman) and its 5′-carboxychroman isomer, detected via GC-MS .

Advanced Consideration
Competing pathways influence metabolite ratios. For example, sesamin (a sesame lignan) inhibits γ-CEHC formation in rodents by blocking β-oxidation enzymes, but human relevance remains unclear . Researchers must control dietary phytonutrients in animal studies to avoid confounding γ-CEHC levels.

How do analytical discrepancies arise when comparing γ-CEHC data across studies, and how can they be resolved?

Basic Research Focus
Inconsistent hydrolysis protocols lead to variability. For example, "total γ-CEHC" measurements without methanol/hexane extraction underestimate conjugates by 67% (Table 2: 3.2 ± 0.5 nmol/mL vs. 10.5 ± 1.2 nmol/mL post-extraction) . Standardizing extraction solvents (ethyl acetate for free γ-CEHC; methanol/hexane for conjugates) and enzyme batches (S9626 vs. G0751) improves reproducibility .

Advanced Consideration
Cross-species differences complicate translation. Rats excrete >97% γ-CEHC as conjugates, while humans show significant free γ-CEHC in plasma. Researchers should validate interspecies models using isotopic tracers (e.g., deuterated γ-CEHC) to track metabolic flux .

What functional assays are used to study γ-CEHC’s anti-inflammatory and natriuretic activities?

Basic Research Focus
γ-CEHC inhibits cyclooxygenase-2 (COX-2) activity in monocytes, quantified via reduced prostaglandin E2 (PGE2) in LPS-stimulated cultures (IC50: 15–20 μM) . Natriuretic effects are measured in rodent renal tubule assays, where γ-CEHC (but not α-CEHC) increases urinary sodium excretion by 40–60% at 50 mg/kg doses .

Advanced Consideration
Mechanistic studies require pathway-specific inhibitors. For example, siRNA knockdown of Nrf2 in HepG2 cells reveals γ-CEHC’s antioxidant effects are partially mediated via the KEAP1-Nrf2 axis, independent of COX-2 inhibition .

How do α-tocopherol supplements affect γ-CEHC bioavailability, and what are the implications for study design?

Basic Research Focus
High-dose α-tocopherol (>400 IU/day) depletes plasma γ-tocopherol by 30–40%, reducing γ-CEHC synthesis. Researchers must monitor α-/γ-tocopherol ratios via HPLC and adjust supplementation protocols to avoid confounding γ-CEHC-dependent outcomes (e.g., cardiovascular biomarkers) .

Advanced Consideration
Competitive CYP4F2-mediated ω-hydroxylation explains α-tocopherol’s interference. Co-administering γ-tocopherol (≥100 mg/day) restores γ-CEHC levels in α-tocopherol-supplemented models, a critical control for long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamma-CEHC
Reactant of Route 2
Reactant of Route 2
Gamma-CEHC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.